

An In-depth Technical Guide to 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1305916

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For Researchers, Scientists, and Drug Development Professionals

Ref: BTH-3M4P-20251229

This technical guide provides a comprehensive overview of the known physical and chemical properties of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**. Due to the limited availability of public experimental data, this document combines reported values with predicted data to offer the most complete profile possible. It is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Core Physical Properties

The physical characteristics of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be considered as such.

Property	Value	Source Type
Molecular Formula	C ₁₂ H ₁₅ NO	-
Molecular Weight	189.26 g/mol	-
CAS Number	461033-80-7	-
Appearance	Tan solid	Experimental
Melting Point	27-31 °C	Experimental[1]
Boiling Point	339.6 ± 35.0 °C	Predicted[2]
Density	1.100 ± 0.06 g/cm ³	Predicted[2]
pKa	2.88 ± 0.40	Predicted[2]
Storage Temperature	2-8 °C	Recommended

Spectroscopic Data

Detailed experimental spectroscopic data for **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is not widely available in the public domain. Researchers are advised to perform their own analyses for definitive characterization. However, based on the chemical structure, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ¹H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group protons, the pyrrolidine ring protons, and the aldehydic proton. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The aldehydic proton should be a singlet further downfield (δ 9.5-10.5 ppm). The methyl group protons would be a singlet in the upfield region (δ 2.0-2.5 ppm). The pyrrolidine protons would likely show multiplets in the aliphatic region.
- ¹³C NMR:** The carbon NMR spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde in the highly deshielded region (δ 190-200 ppm). Aromatic carbons

would resonate in the δ 110-160 ppm range. The methyl carbon would appear in the upfield region (δ 15-25 ppm), and the pyrrolidine carbons would be found in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is expected to exhibit characteristic absorption bands for its functional groups. A strong, sharp peak for the C=O stretch of the aromatic aldehyde is anticipated around 1680-1700 cm^{-1} . Aromatic C-H stretching vibrations would likely be observed just above 3000 cm^{-1} , while aliphatic C-H stretching from the methyl and pyrrolidine groups would appear just below 3000 cm^{-1} . The C-N stretching of the pyrrolidine group would be expected in the 1250-1020 cm^{-1} region.

Mass Spectrometry (MS) (Predicted)

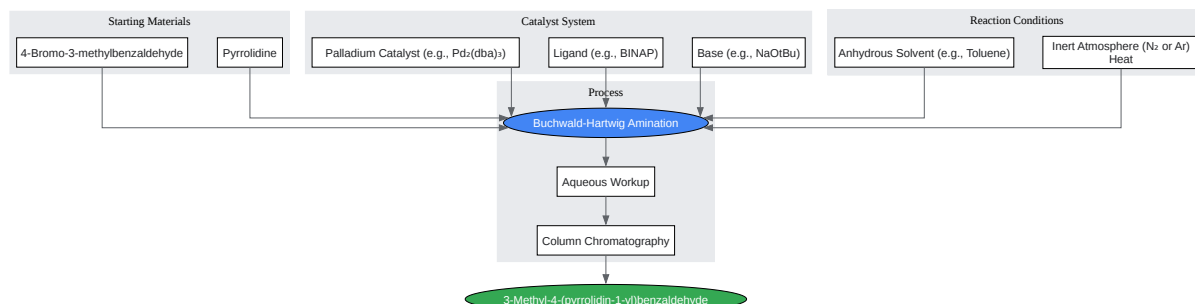
In a mass spectrum, the molecular ion peak $[M]^+$ would be expected at $m/z = 189$. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant peak at $m/z = 160$. Further fragmentation of the pyrrolidine and methyl-substituted benzene ring would also be anticipated.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and characterization of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are not readily available in the scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A common method for the synthesis of similar N-aryl pyrrolidines is the Buchwald-Hartwig amination. This would involve the palladium-catalyzed cross-coupling of 4-bromo-3-methylbenzaldehyde with pyrrolidine. The following diagram illustrates the logical workflow for this proposed synthesis.



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Caption: Proposed synthetic workflow for **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

Disclaimer: This proposed synthetic protocol is theoretical and has not been experimentally validated from the available literature. Researchers should conduct their own optimization and safety assessments.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or the involvement of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** in any signaling pathways. Its structural similarity to other pharmacologically active benzaldehyde derivatives suggests potential for investigation in various therapeutic areas, particularly in neurochemistry, as it may interact with neurotransmitter systems.^[1]

Safety and Handling

Based on supplier information, **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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